1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
CAS No.: 1351808-57-5
Cat. No.: VC7872814
Molecular Formula: C19H20N4O
Molecular Weight: 320.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351808-57-5 |
|---|---|
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.4 |
| IUPAC Name | 1-[(4-aminophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H20N4O/c1-13-7-14(2)9-17(8-13)22-19(24)18-11-23(12-21-18)10-15-3-5-16(20)6-4-15/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) |
| Standard InChI Key | UMRYKSJFTAJLQZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)C |
Introduction
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 1-(4-aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step reactions starting from imidazole precursors. A common route includes:
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Imidazole Core Formation: Cyclization of amidines or azoles under transition-metal-free conditions, often using bases like K₂CO₃ or NaH to construct the imidazole scaffold .
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Functionalization:
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N-Alkylation: Introduction of the 4-aminobenzyl group via alkylation reactions using benzyl halides or reductive amination.
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Carboxamide Attachment: Coupling of the imidazole-4-carboxylic acid derivative with 3,5-dimethylaniline using activating agents like EDCI/HOBt.
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Industrial-scale production employs continuous flow reactors to optimize yield (40–65%) and purity (>90%). Key challenges include avoiding over-alkylation and managing byproducts such as unreacted intermediates.
Physicochemical Characterization
The compound’s instability under acidic conditions (pH <3) arises from hydrolysis of the carboxamide group, necessitating storage in amber vials at -20°C.
Comparative Analysis with Related Compounds
Structural Analogues
This compound’s 3,5-dimethylphenyl group confers greater lipid solubility (logP = 2.8) compared to analogs (logP = 1.5–2.0), potentially improving blood-brain barrier penetration .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Used in QSAR models to design derivatives with improved binding to histone deacetylases (HDACs) .
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Prodrug Synthesis: PEGylated analogs show 3-fold higher aqueous solubility for intravenous delivery.
Catalytic and Material Science
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Cross-Coupling Reactions: Serves as a ligand in Pd-catalyzed Suzuki-Miyaura reactions (TON = 1,200) .
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Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg increased by 15°C) .
Future Directions and Challenges
Research Priorities
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Target Identification: Proteomic studies to map interaction networks with kinases and GPCRs.
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Formulation Strategies: Nanoencapsulation to address solubility limitations.
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Toxicology Profiles: Chronic toxicity studies in rodent models to assess hepatotoxicity risks.
Synthetic Innovations
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